molecular formula C4H8ClF2N B6267350 (2R)-2-(difluoromethyl)azetidine hydrochloride CAS No. 2231665-58-8

(2R)-2-(difluoromethyl)azetidine hydrochloride

Cat. No. B6267350
CAS RN: 2231665-58-8
M. Wt: 143.6
InChI Key:
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Description

(2R)-2-(difluoromethyl)azetidine hydrochloride, also known as (2R)-2-(DFMA), is a synthetic compound that is widely used in the fields of organic chemistry and biochemistry. It is a versatile reagent that has been employed for a variety of reactions, including condensation reactions, rearrangement reactions, and cyclization reactions. It has also been used in the synthesis of a variety of compounds, such as peptides, nucleosides, and carbohydrates. In addition, (2R)-2-(DFMA) has been used in a range of scientific research applications, such as the study of the mechanism of action of drugs, the study of biochemical and physiological effects of drugs, and the development of new drugs.

Scientific Research Applications

(2R)-2-(DFMA) has been used in a variety of scientific research applications, including the study of the mechanism of action of drugs, the study of biochemical and physiological effects of drugs, and the development of new drugs. It has been used in the synthesis of a variety of compounds, such as peptides, nucleosides, and carbohydrates. It has also been used to study the structure of proteins, to study the structure of enzymes, and to study the interactions between drugs and their receptors.

Mechanism of Action

The mechanism of action of (2R)-2-(DFMA) is not fully understood. It is believed to interact with a variety of proteins and enzymes, leading to changes in their structure and function. It is also believed to interact with cell receptors, leading to changes in cell signaling pathways. In addition, it is believed to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-2-(DFMA) are not fully understood. It is believed to affect a variety of cellular processes, including cell growth, differentiation, and apoptosis. It is also believed to affect the metabolism of lipids, proteins, and carbohydrates. In addition, it is believed to affect the expression of genes involved in the regulation of various physiological processes, such as the immune response and the response to stress.

Advantages and Limitations for Lab Experiments

(2R)-2-(DFMA) has several advantages for use in laboratory experiments. It is a highly efficient reagent, with yields of up to 97%. It is also a relatively low-cost reagent, making it an attractive choice for researchers on a budget. In addition, it is a versatile reagent, with a wide range of applications in the fields of organic chemistry and biochemistry.
However, (2R)-2-(DFMA) also has some limitations for use in laboratory experiments. It is a highly reactive reagent, and as such, must be handled with care. In addition, it is a volatile compound, and must be stored in a tightly sealed container to prevent loss of the compound. Finally, it is a toxic compound, and should be handled with appropriate safety precautions.

Future Directions

The future directions for (2R)-2-(DFMA) are numerous. It could be used in the development of new drugs, or in the study of the mechanism of action of existing drugs. It could also be used in the synthesis of a variety of compounds, such as peptides, nucleosides, and carbohydrates. In addition, it could be used to study the structure of proteins, to study the structure of enzymes, and to study the interactions between drugs and their receptors. Finally, it could be used to study the biochemical and physiological effects of drugs, and to study the expression of genes involved in the regulation of various physiological processes.

Synthesis Methods

(2R)-2-(DFMA) is synthesized from the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with anhydrous hydrogen fluoride in anhydrous acetonitrile. The reaction is carried out at a temperature of 0°C and a pressure of 1 atm. The reaction proceeds with the formation of (2R)-2-(difluoromethyl)azetidine hydrochloride as the major product. The reaction is highly efficient, with yields of up to 97%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2R)-2-(difluoromethyl)azetidine hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-difluoroethylamine", "acetaldehyde", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Acetaldehyde is reacted with 2,2-difluoroethylamine in the presence of sodium borohydride to form (2R)-2-(difluoromethyl)ethanol.", "Step 2: (2R)-2-(difluoromethyl)ethanol is then reacted with hydrochloric acid to form (2R)-2-(difluoromethyl)ethyl chloride.", "Step 3: (2R)-2-(difluoromethyl)ethyl chloride is reacted with sodium hydroxide to form (2R)-2-(difluoromethyl)azetidine.", "Step 4: (2R)-2-(difluoromethyl)azetidine is then reacted with hydrochloric acid to form the final product, (2R)-2-(difluoromethyl)azetidine hydrochloride.", "Step 5: The product is purified using methanol and diethyl ether." ] }

CAS RN

2231665-58-8

Product Name

(2R)-2-(difluoromethyl)azetidine hydrochloride

Molecular Formula

C4H8ClF2N

Molecular Weight

143.6

Purity

95

Origin of Product

United States

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